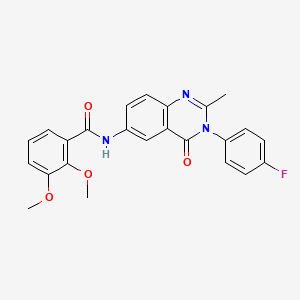
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H20FN3O4 and its molecular weight is 433.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound “N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide” could potentially interact with various biological targets due to its complex structure. For instance, quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
生物活性
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core structure, which is known for its diverse pharmacological properties. The presence of the fluorophenyl group and dimethoxybenzamide moiety enhances its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O3 |
| Molecular Weight | 348.37 g/mol |
| Melting Point | Not available |
| LogP | 3.45 |
| Solubility | Moderate in organic solvents |
Mechanisms of Biological Activity
Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. In vitro studies suggest that modifications on the phenyl ring can significantly enhance antibacterial potency, particularly against Gram-positive bacteria .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound may have selective toxicity towards cancer cell lines, including breast cancer (MCF-7) and others. The mechanisms may involve apoptosis induction or cell cycle arrest .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated dual inhibition capabilities, which could be beneficial in therapeutic applications .
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Study on Antimicrobial Activity : A series of quinazolinone derivatives were synthesized and tested against pathogenic bacteria and fungi. Results indicated that compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria .
- Cytotoxicity Evaluation : In a study evaluating various quinazoline derivatives for cytotoxic effects, it was found that certain substitutions led to increased activity against MCF-7 cells, suggesting a structure-activity relationship that could be leveraged in drug development .
Research Findings
Recent findings highlight the following aspects regarding the biological activity of this compound:
- Inhibitory Potency : Compounds with similar structures have shown IC50 values ranging from 5 to 20 μM against AChE and BChE, indicating moderate to high inhibitory potential .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target enzymes at the molecular level, revealing critical interactions that contribute to their biological efficacy .
特性
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-26-20-12-9-16(27-23(29)18-5-4-6-21(31-2)22(18)32-3)13-19(20)24(30)28(14)17-10-7-15(25)8-11-17/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOSWTHNVNBWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














